Mecarbam

Description

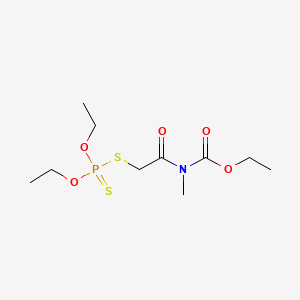

This compound, also known as afos or criotox, belongs to the class of organic compounds known as dithiophosphate o-esters. These are o-ester derivatives of dithiophosphates, with the general structure RSP(O)(O)=S (R = organyl group). This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-diethoxyphosphinothioylsulfanylacetyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO5PS2/c1-5-14-10(13)11(4)9(12)8-19-17(18,15-6-2)16-7-3/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGMSAOQDHLCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C(=O)CSP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20NO5PS2 | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042117 | |

| Record name | Mecarbam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light brown to pale yellow liquid; [HSDB] Light yellow oily liquid; [MSDSonline], Solid, OILY COLOURLESS LIQUID. | |

| Record name | Mecarbam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mecarbam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

144 °C @ 0.02 mm Hg, at 0.003kPa: 144 °C | |

| Record name | MECARBAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

AT ROOM TEMP LESS THAN 1 G/L WATER; LESS THAN 50 G/KG IN ALIPHATIC HYDROCARBONS; MISCIBLE WITH ALCOHOLS, AROMATIC AND CHLORINATED HYDROCARBONS, KETONES, ESTERS AT ROOM TEMPERATURE, 1 mg/mL at 21 °C, Solubility in water, g/100ml at 21 °C: 0.1 | |

| Record name | MECARBAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mecarbam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.222 @ 20 °C/20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |

| Record name | MECARBAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 11.4 | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible at room temp, Vapor pressure at 20 °C: negligible | |

| Record name | MECARBAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS OILY LIQ WHEN PURE, Light brown to pale yellow oil (tech., pale yellow to brown oil) | |

CAS No. |

2595-54-2 | |

| Record name | Mecarbam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2595-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecarbam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002595542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecarbam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecarbam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECARBAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6N6869C7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MECARBAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mecarbam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

< 25 °C, 9 °C | |

| Record name | Mecarbam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MECARBAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1755 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Mecarbam: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate insecticide and acaricide, Mecarbam. It details its chemical identity, physicochemical and toxicological properties, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is an organothiophosphate compound first developed by Murphy Chemicals Ltd.[1]. It is characterized by a carbamate (B1207046) moiety linked to a phosphorodithioate (B1214789) group.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | ethyl N-(2-diethoxyphosphinothioylsulfanylacetyl)-N-methylcarbamate[2] |

| CAS Number | 2595-54-2[2][3][4][5][6] |

| Molecular Formula | C₁₀H₂₀NO₅PS₂[2][3][4][5][7] |

| Molecular Weight | 329.37 g/mol [3][5] |

| InChIKey | KLGMSAOQDHLCOS-UHFFFAOYSA-N[2][3][6] |

| SMILES | CCOC(=O)N(C)C(=O)CSP(=S)(OCC)OCC[2] |

| Synonyms | Murfotox, Pestan, Afos, Marfotoks[1][2][8] |

Physicochemical Properties

This compound is a colorless to pale yellow or light brown oily liquid in its technical form.[1][2] It is stable in acidic media but hydrolyzes in alkaline solutions.[9]

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions |

| Melting Point | < 25 °C[2][4][10] | - |

| Boiling Point | 144 °C[2][4] | at 0.02 mm Hg |

| Density | 1.222 g/cm³[4] | at 20 °C |

| Vapor Pressure | Negligible[2][11] | at 20 °C |

| Water Solubility | 0.1 g/100mL (1 g/L)[1][2] | at 20-21 °C |

| Solvent Solubility | Miscible with alcohols, aromatic and chlorinated hydrocarbons, ketones, and esters.[2] Less than 50 g/kg in aliphatic hydrocarbons.[2] | Room Temperature |

| Log P (Octanol/Water Partition Coefficient) | 2.4 - 2.6[2][9] | - |

Toxicological Profile

This compound, like other organophosphates, exhibits toxicity primarily through the inhibition of acetylcholinesterase.[12][13] It is classified as highly toxic.

Table 3: Acute Toxicity Data for this compound

| Test | Species | Route | Value |

| LD₅₀ | Rat | Oral | 31 mg/kg[1] |

| LD₅₀ | Rat | Dermal | 380 mg/kg[1] |

| LC₅₀ | Fish | - | 0.004 mg/L[1] |

Signs of acute poisoning are consistent with those of other cholinergic organophosphate esters.[14] Studies in rats indicate that after oral administration, this compound is absorbed from the gastrointestinal tract, distributed throughout the body, and primarily excreted in the urine.[14]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2][15] AChE is critical for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft.[15] This leads to hyperstimulation of nicotinic and muscarinic receptors, resulting in disrupted neurotransmission and, ultimately, the toxic effects observed in insects and mammals.[15] The inhibition by organophosphates like this compound is considered irreversible, distinguishing them from more reversible carbamate inhibitors.[15]

Caption: Mechanism of this compound as an Acetylcholinesterase Inhibitor.

Experimental Protocols and Methodologies

The synthesis of this compound can be achieved through a multi-step reaction process[1]:

-

Formation of N-Methylethylcarbamate: Phosgene and ethanol (B145695) are reacted with methylamine.

-

Acylation: The resulting N-methylethylcarbamate is reacted with chloroacetyl chloride.

-

Final Coupling: The product from the previous step is reacted with O,O-Diethyldithiophosphate to yield this compound.

The detection and quantification of this compound and its metabolites are typically performed using chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of this compound.[9] Samples may require derivatization, such as methylation with diazomethane, to improve volatility and detection.[9]

-

Infrared (IR) Spectroscopy: IR spectra can be used for the identification and characterization of this compound's functional groups.[2]

The stability of this compound in aqueous solutions can be assessed through hydrolysis studies.

Caption: General workflow for a this compound hydrolysis experiment.

A study on the hydrolysis of this compound showed it to be stable in acidic media but hydrolyzed in alkaline solutions (e.g., pH 9.2) with a half-life of approximately 44 hours.[9] The primary hydrolysis product is O,O-diethyl phosphorodithioate, indicating cleavage of the S-C bond.[9]

This guide consolidates key technical information on this compound, providing a foundational resource for professionals in research and development. For specific applications and safety protocols, direct consultation of primary literature and safety data sheets is recommended.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound | C10H20NO5PS2 | CID 17434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound (Ref: MC 474) [sitem.herts.ac.uk]

- 9. This compound | 2595-54-2 [chemicalbook.com]

- 10. This compound | 2595-54-2 [amp.chemicalbook.com]

- 11. ICSC 1755 - this compound [inchem.org]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. Organophosphate - Wikipedia [en.wikipedia.org]

- 14. 524. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]

- 15. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Mecarbam on Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecarbam, a dually classified organothiophosphate and carbamate (B1207046) ester, functions as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] The primary toxicological action of this compound stems from its ability to disrupt cholinergic transmission by inactivating AChE. This guide provides an in-depth technical overview of the mechanism of action of this compound on acetylcholinesterase, tailored for a scientific audience. It details the molecular interactions, kinetic parameters, and experimental methodologies used to characterize this inhibition.

Mechanism of Action: Carbamylation of Acetylcholinesterase

The inhibitory action of this compound on acetylcholinesterase follows a mechanism characteristic of carbamate insecticides. This process, known as carbamylation, involves the transfer of the carbamoyl (B1232498) moiety from this compound to the active site of the AChE enzyme. This results in a temporarily inactive, carbamylated enzyme. The process can be broken down into the following key steps:

-

Initial Binding: this compound first binds reversibly to the active site of acetylcholinesterase, forming a non-covalent Michaelis-Menten-like complex.

-

Carbamylation: The serine hydroxyl group (Ser203) in the catalytic triad (B1167595) of the AChE active site performs a nucleophilic attack on the carbonyl carbon of the carbamate group of this compound. This leads to the formation of a covalent bond between the enzyme and the carbamoyl moiety, releasing the leaving group.

-

Inhibition: The resulting carbamylated AChE is rendered catalytically inactive, as the serine residue is no longer available to hydrolyze the neurotransmitter acetylcholine (B1216132).

-

Spontaneous Reactivation (Decarbamylation): Unlike the essentially irreversible phosphorylation caused by many organophosphates, the carbamylated enzyme can undergo spontaneous hydrolysis. This decarbamylation process regenerates the active enzyme, although the rate of this reactivation is significantly slower than the normal turnover of acetylcholine.

The overall inhibition and reactivation process can be represented by the following scheme:

E + IX ⇌ E-IX → EI + X EI + H₂O → E + IOH

Where:

-

E is the active acetylcholinesterase enzyme.

-

IX is the carbamate inhibitor (this compound).

-

E-IX is the reversible enzyme-inhibitor complex.

-

EI is the carbamylated (inhibited) enzyme.

-

X is the leaving group.

-

IOH is the hydrolyzed carbamoyl moiety.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Acetylcholinesterase inhibition pathway by this compound.

Quantitative Data

| Carbamate | Enzyme Source | Kᵢ (M) | k₂ (min⁻¹) | k₃ (min⁻¹) | Reference |

| Aldicarb | Rat Brain (Whole) | Varies by brain region | Varies by brain region | Not Reported | [2] |

| Carbofuran | Not Specified | Not Reported | Not Reported | Not Reported | - |

| Physostigmine | Bovine Erythrocyte | Not Reported | Not Reported | Not Reported | - |

| Rivastigmine | Human AChE | Not Reported | Not Reported | Not Reported | [3] |

Note: The lack of specific quantitative data for this compound highlights a potential area for further research to fully characterize its inhibitory profile.

Experimental Protocols

The primary method for determining the kinetic parameters of acetylcholinesterase inhibition by compounds like this compound is the Ellman assay. This spectrophotometric method is widely used due to its simplicity, reliability, and suitability for high-throughput screening.

Experimental Workflow: Ellman Assay for this compound AChE Inhibition

Caption: Workflow for determining AChE inhibition by this compound using the Ellman assay.

Detailed Methodology: Ellman Assay

1. Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (ATCh). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

2. Reagents and Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

This compound (analytical grade)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Prepare working solutions of AChE, ATCh, and DTNB in the sodium phosphate buffer.

-

-

Assay Protocol (in a 96-well plate):

-

To each well, add:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

Either this compound solution (for test wells), solvent control (for 100% activity wells), or buffer (for blank wells).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the ATCh solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time (kinetic assay) or incubate for a fixed period and measure the final absorbance (endpoint assay).

-

4. Data Analysis:

-

Calculation of % Inhibition: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

-

Determination of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Determination of Kinetic Constants:

-

Kᵢ (Inhibition constant): Determined from secondary plots of the slopes or intercepts from Lineweaver-Burk plots versus inhibitor concentration.

-

k₂ (Carbamylation rate constant): Can be determined from the progress curves of the inhibition reaction.

-

k₃ (Decarbamylation rate constant): Measured by monitoring the spontaneous recovery of enzyme activity after removal of the inhibitor.

-

Conclusion

This compound exerts its inhibitory effect on acetylcholinesterase through a well-characterized carbamylation mechanism, leading to the accumulation of acetylcholine and subsequent neurotoxicity. While the general principles of this interaction are understood, a notable gap exists in the public domain regarding the specific quantitative kinetic parameters for this compound. The experimental protocols outlined in this guide, particularly the Ellman assay, provide a robust framework for researchers to determine these crucial values. A thorough understanding of the kinetics of this compound's interaction with AChE is essential for accurate risk assessment, the development of potential antidotes, and the broader study of carbamate toxicology. Further research dedicated to quantifying the specific kinetic constants of this compound would be a valuable contribution to the fields of toxicology and neuropharmacology.

References

- 1. This compound | C10H20NO5PS2 | CID 17434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of the carbamate "aldicarb" on acetyl cholinesterase extracted from whole and different parts of rat brain (in vitro and in vivo studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Mecarbam

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification of Mecarbam, an organophosphate insecticide and acaricide. It consolidates information on its chemical properties, synthesis pathway, and methodologies for purification and analysis, tailored for a scientific audience.

Chemical and Physical Properties of this compound

This compound is an oily, colorless liquid in its pure form, though technical-grade versions may appear pale yellow to brown.[1] A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀NO₅PS₂ | [1] |

| Molar Mass | 329.38 g·mol⁻¹ | [1][2] |

| CAS Number | 2595-54-2 | [1] |

| Density | 1.222 g·cm⁻³ | [1] |

| Melting Point | 9 °C | [1] |

| Boiling Point | 144 °C at 0.026 hPa | [1] |

| Water Solubility | 1 g·L⁻¹ at 20 °C (sparingly soluble) | [1] |

| Vapor Pressure | 1·10⁻¹⁰ Pa at 25 °C | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a carbamate (B1207046) intermediate, followed by acylation and subsequent reaction with a dithiophosphate.[1][3]

The primary pathway for this compound synthesis can be broken down into three core reactions.[1] This process begins with the formation of N-Methylethylcarbamat, which is then acylated before the final thiophosphorylation step.

Caption: Reaction pathway for the synthesis of this compound.

While specific, publicly documented laboratory-scale protocols are scarce, the synthesis follows established organic chemistry principles. The following sections outline the methodology for each reaction step based on the known chemical transformations.[1] Researchers should optimize reaction conditions, such as solvents, temperature, and catalysts, for their specific laboratory setup.

Step 1: Synthesis of N-Methylethylcarbamat

-

Principle: This step involves the reaction of phosgene and ethanol with methylamine to form the carbamate ester. This is a type of carbamoylation.

-

Methodology:

-

React phosgene with ethanol to form ethyl chloroformate. This is a hazardous reaction and must be performed with extreme caution in a well-ventilated fume hood.

-

The resulting ethyl chloroformate is then reacted with methylamine. The amine acts as a nucleophile, displacing the chloride to form N-Methylethylcarbamat.

-

The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

The product would be isolated and purified, likely through distillation or crystallization, before proceeding to the next step.

-

Step 2: Acylation of N-Methylethylcarbamat

-

Principle: The carbamate intermediate is acylated using chloroacetyl chloride.

-

Methodology:

-

N-Methylethylcarbamat is dissolved in an appropriate aprotic solvent.

-

Chloroacetyl chloride is added, often dropwise, to control the reaction rate and temperature. A base may be required to facilitate the reaction.

-

The reaction mixture is stirred, potentially with heating, until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

A standard aqueous workup would be performed to remove salts and unreacted starting materials, followed by solvent removal to yield the acylated intermediate.

-

Step 3: Thiophosphorylation to form this compound

-

Principle: The final step involves the reaction of the acylated carbamate intermediate with O,O-Diethyldithiophosphate. This reaction forms the S-C bond that characterizes this compound.

-

Methodology:

-

The acylated intermediate is reacted with a salt of O,O-diethyldithiophosphoric acid (e.g., the potassium or sodium salt).

-

The reaction is typically performed in a polar aprotic solvent like acetone (B3395972) or acetonitrile.

-

The mixture is stirred, possibly with gentle heating, to drive the reaction to completion.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated, and the crude this compound is subjected to purification.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and solvents. Given this compound's properties as an oily liquid, chromatographic and extraction methods are most suitable.

A typical purification strategy would involve an initial extraction to remove bulk impurities, followed by column chromatography for fine purification.

Caption: General workflow for the purification of this compound.

The following protocols are based on general methods for the purification of organophosphate pesticides.[4]

Protocol 1: Liquid-Liquid Extraction (LLE)

-

Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is effective for removing inorganic salts and highly polar impurities.

-

Methodology:

-

The crude reaction mixture is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297).

-

The organic solution is washed sequentially in a separatory funnel with water, a dilute acid or base solution (if needed to remove acidic/basic impurities), and finally a brine solution to aid in phase separation.

-

The organic layer is collected, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the partially purified product.

-

Protocol 2: Column Chromatography

-

Principle: This is a high-resolution technique used to separate individual components from a mixture. The choice of stationary phase (adsorbent) and mobile phase (eluent) is critical. For organophosphates like this compound, adsorbents like silica (B1680970) gel or Florisil are commonly used.[4]

-

Methodology:

-

A glass column is packed with a slurry of silica gel or Florisil in a non-polar solvent (e.g., hexane).

-

The partially purified this compound from the LLE step is dissolved in a minimal amount of solvent and loaded onto the top of the column.

-

The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is evaporated to yield purified this compound.

-

Analytical Characterization

Reliable identification and quantification of synthesized this compound are crucial. Both gas chromatography (GC) and liquid chromatography (LC) are effective, typically coupled with mass spectrometry (MS) for definitive identification.[1]

| Parameter | Value / Condition | Source |

| Analysis Technique | LC-ESI-QFT | [2] |

| Ionization Mode | Positive Electrospray (ESI) | [2] |

| Precursor Adduct [M+H]⁺ | 330.0593 m/z | [2] |

| Column Type | XBridge C18 | [2] |

| Fragmentation Mode | HCD | [2] |

| Collision Energy | 30% (nominal) | [2] |

References

An In-depth Technical Guide on the Degradation Pathways of Mecarbam in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecarbam, an organophosphate insecticide and acaricide, has been utilized in agriculture to control a range of pests. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes of this compound, detailing the transformation products, degradation kinetics, and the experimental methodologies used to study these processes.

Core Degradation Pathways of this compound

This compound degrades in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. The primary degradation pathways involve the cleavage of the ester and thioether linkages, leading to the formation of several key metabolites.

Abiotic Degradation

Hydrolysis:

The hydrolysis of this compound is a key abiotic degradation route in both soil and water. The rate of hydrolysis is significantly influenced by pH and temperature. While specific kinetic data across a wide range of environmental conditions are not extensively available in the public domain, it is known that this compound is more susceptible to hydrolysis under alkaline conditions. One study reported a half-life of 5.9 hours at 70°C in a pH 6.0 buffer solution, indicating that at ambient environmental temperatures (e.g., 20°C), the hydrolysis rate would be considerably slower[1]. The primary hydrolysis pathway involves the cleavage of the P-S bond, leading to the formation of O,O-diethyl phosphorodithioic acid and N-ethoxycarbonyl-N-methyl-2-aminoacetic acid. Further hydrolysis of the carbamate (B1207046) group can also occur.

Photolysis:

Biotic Degradation

Microbial Degradation in Soil:

Microorganisms in the soil play a significant role in the degradation of this compound. The half-life of this compound in soil can vary depending on soil type, microbial activity, temperature, and moisture content. In field studies, an average half-life of 13 days was observed during the summer months, while in a closed laboratory system, a longer half-life of 77 days was reported[1]. At recommended application rates, this compound typically persists in the soil for 4 to 6 weeks.

The microbial degradation of this compound likely proceeds through enzymatic hydrolysis of the carbamate and organophosphate ester linkages. While specific microbial species responsible for this compound degradation have not been extensively documented, bacteria and fungi known to degrade other carbamates and organophosphates, such as species of Pseudomonas, Bacillus, Arthrobacter, and Aspergillus, are likely involved[2][3]. The initial steps of biodegradation are expected to mirror the hydrolysis pathway, leading to the formation of less complex and more polar metabolites.

Major Degradation Products

The degradation of this compound results in the formation of several metabolites. The primary identified degradation products are:

-

Mecarboxon: The oxygen analog of this compound, where the thiono sulfur (P=S) is replaced by an oxygen atom (P=O). This transformation can occur through oxidative processes.

-

Diethoate: A metabolite resulting from the cleavage of the carbamoyl (B1232498) group.

-

Diethoxon: The oxygen analog of diethoate.

The sequential formation and further degradation of these products are key to understanding the complete environmental fate of this compound.

Quantitative Degradation Data

Summarizing the available quantitative data provides a clearer picture of this compound's persistence in the environment.

| Matrix | Parameter | Value | Conditions | Reference |

| Soil | Half-life (Field) | 13 days | June-July | [1] |

| Soil | Half-life (Lab) | 77 days | Closed system, loam soil | [1] |

| Soil | Persistence | 4-6 weeks | At recommended use rates | |

| Water | Half-life | 5.9 hours | 70°C, pH 6.0 | [1] |

Experimental Protocols

The study of this compound degradation in soil and water follows standardized guidelines to ensure data reliability and comparability.

Hydrolysis Study (Following OECD Guideline 111)

This guideline details the procedure for determining the rate of hydrolysis of a chemical as a function of pH.

-

Objective: To determine the abiotic hydrolysis rate of this compound at different pH values (typically 4, 7, and 9) and temperatures.

-

Methodology:

-

Sterile aqueous buffer solutions of the desired pH are prepared.

-

A known concentration of this compound (either radiolabeled or non-labeled) is added to the buffer solutions.

-

The solutions are incubated in the dark at a constant temperature.

-

Samples are taken at various time intervals and analyzed for the concentration of this compound and its degradation products using appropriate analytical techniques such as HPLC or LC-MS/MS.

-

The rate constants and half-lives are calculated from the degradation curves.

-

Aerobic Soil Metabolism Study (Following OECD Guideline 307)

This guideline outlines the procedure for assessing the aerobic and anaerobic transformation of chemicals in soil.

-

Objective: To determine the rate and route of this compound degradation in soil under aerobic conditions.

-

Methodology:

-

Fresh soil samples with known characteristics (pH, organic matter content, texture) are used.

-

The soil is treated with a known concentration of radiolabeled this compound.

-

The treated soil is incubated in the dark at a constant temperature and moisture level, with a continuous supply of air.

-

At various time intervals, soil samples are extracted and analyzed for this compound and its metabolites. Volatile products, such as CO2, are trapped to assess mineralization.

-

Analytical techniques like LSC (for radiolabeled compounds), HPLC, GC-MS, and LC-MS/MS are used for quantification and identification of the parent compound and its transformation products.

-

Degradation rates (DT50 and DT90) and a mass balance are determined.

-

Visualizing Degradation Pathways and Workflows

This compound Degradation Pathway

References

An In-depth Technical Guide to the Environmental Fate and Toxicology of Mecarbam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecarbam is an organophosphate insecticide and acaricide used to control a range of pests on various crops.[1] As with any pesticide, understanding its environmental fate and toxicological profile is crucial for assessing its potential risks to non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its environmental persistence, degradation pathways, and toxicity to a variety of organisms.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its behavior in the environment. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀NO₅PS₂ | [1] |

| Molecular Weight | 329.4 g/mol | [1] |

| Physical State | Colorless oily liquid | [1] |

| Water Solubility | Slightly soluble | [1] |

| Log P (Octanol-Water Partition Coefficient) | 2.29 (estimated) | [1] |

| Vapor Pressure | 1.3 x 10⁻³ mmHg at 25°C (estimated) | [1] |

Environmental Fate

The environmental fate of a pesticide describes its transport, transformation, and ultimate disposition in the environment. Key processes influencing the environmental fate of this compound include hydrolysis, photolysis, and degradation in soil.

Abiotic Degradation

Hydrolysis: this compound is susceptible to hydrolysis, particularly under acidic conditions. It is reported to be hydrolyzed at a pH below 3.[1]

Photolysis: In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 3 hours.[1]

Biodegradation in Soil

This compound's persistence in soil is influenced by both biotic and abiotic factors.

-

Laboratory Studies: In a laboratory setting using a closed system with loam soil, this compound had a reported half-life of 77 days.[1]

-

Field Studies: Under field conditions, the degradation of this compound was observed to be more rapid, with an average half-life of 13 days reported during June-July. The rate of degradation slowed considerably in the following months.[1]

Experimental Protocol for Soil Degradation (Aerobic Metabolism - based on OECD Guideline 307)

This protocol outlines a typical experimental design for assessing the aerobic degradation of this compound in soil.

-

Test System:

-

Soil: A minimum of three different soil types are typically used, representing a range of textures, organic carbon content, and pH.

-

Test Substance: ¹⁴C-labeled this compound is used to trace its degradation and the formation of metabolites.

-

Incubation: Soil samples are treated with the test substance and incubated in the dark under controlled aerobic conditions (e.g., 20°C, 40-60% of maximum water holding capacity).

-

-

Procedure:

-

Application: The test substance is applied to the soil surface at a rate equivalent to the maximum recommended field application rate.

-

Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Analysis:

-

Soil samples are extracted with appropriate solvents to separate the parent compound and its degradation products.

-

Extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify this compound and its metabolites.

-

Volatile organic compounds and CO₂ are trapped to determine the extent of mineralization.

-

Non-extractable residues are quantified by combustion analysis of the extracted soil.

-

-

-

Data Analysis:

-

The disappearance time of 50% (DT₅₀) and 90% (DT₉₀) of the applied this compound is calculated using appropriate kinetic models.

-

The concentration of major metabolites is monitored over time to determine their formation and decline kinetics.

-

Bioaccumulation

Bioaccumulation is the process by which a chemical is absorbed by an organism from all routes of exposure (e.g., water, food). The Bioconcentration Factor (BCF) is a measure of the extent of chemical accumulation in an organism from water alone.

An estimated BCF value of 32 has been calculated for this compound, suggesting that the potential for bioconcentration in aquatic organisms is moderate.[1]

Experimental Protocol for Bioaccumulation in Fish (based on OECD Guideline 305)

This protocol describes a typical flow-through method for determining the bioconcentration of this compound in fish.

-

Test System:

-

Test Organism: A species such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) is commonly used.

-

Test Substance: ¹⁴C-labeled this compound is used for accurate measurement in water and fish tissue.

-

Test Conditions: Fish are held in a flow-through system with a constant concentration of the test substance in the water.

-

-

Procedure:

-

Uptake Phase: Fish are exposed to a sublethal concentration of this compound for a period sufficient to reach a steady state between the fish and the water (typically 28 days). Water and fish tissue samples are taken at regular intervals.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, this compound-free water. Fish tissue samples are collected at intervals to measure the rate of elimination.

-

Analysis: The concentration of ¹⁴C-mecarbam and its metabolites is measured in both water and fish tissue samples using liquid scintillation counting and chromatographic methods.

-

-

Data Analysis:

-

The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water.

-

The uptake and depuration rate constants are also determined.

-

Toxicology

This compound, like other organophosphate insecticides, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of cholinergic receptors in the nervous system. This results in a range of toxic signs, including convulsions and respiratory depression.[1] The effects of this compound poisoning may be delayed, and exposure can be fatal.[1]

Mammalian Toxicology

Studies in laboratory animals have provided insights into the mammalian toxicology of this compound.

-

Absorption, Distribution, and Excretion: Following oral administration in rats, this compound is absorbed, with the highest tissue levels found in the liver and kidneys. It is eliminated from the blood within approximately 6 hours. The majority of an oral dose is excreted in the urine (80-92%) within 48 hours, with smaller amounts eliminated in the feces and as CO₂.[1]

-

Metabolism: In rats, this compound is metabolized primarily through hydrolysis, oxidative desulfuration, and degradation of the carbamoyl (B1232498) moiety. O-deethylation is a minor metabolic pathway. At least 10 nonconjugated metabolites and one conjugate have been identified in the urine, with little to no unchanged this compound being excreted.[1]

-

Acute Toxicity: The acute toxicity of this compound in rats is presented in the table below.

| Route | LD₅₀ (Rat) | Reference |

| Oral | 36-53 mg/kg | [1] |

| Dermal | >800 mg/kg | [1] |

Signs of acute poisoning are typical of cholinergic overstimulation and include salivation, lacrimation, tremors, and respiratory distress.[1]

Ecotoxicology

The effects of this compound on non-target organisms are a key component of its environmental risk assessment.

Aquatic Toxicology

This compound is classified as very toxic to aquatic life with long-lasting effects.[1]

-

Aquatic Invertebrates: Similarly, specific EC₅₀ data for this compound in species like Daphnia magna is not available in the provided search results. However, carbamates and organophosphates are generally toxic to aquatic invertebrates.

Experimental Protocol for Acute Immobilisation Test in Daphnia magna (based on OECD Guideline 202)

This protocol outlines the standard procedure for assessing the acute toxicity of a chemical to Daphnia magna.

-

Test System:

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Test Substance: this compound dissolved in an appropriate solvent.

-

Test Conditions: Static test for 48 hours under controlled temperature (20 ± 1 °C) and light conditions (16h light: 8h dark).

-

-

Procedure:

-

A range of at least five concentrations of this compound are prepared in the test medium.

-

Groups of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) are exposed to each concentration and a control.

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Data Analysis:

-

The 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) is calculated using appropriate statistical methods.

-

Terrestrial Toxicology

-

Earthworms: Specific LC₅₀ data for this compound in earthworms (Eisenia fetida) was not found in the search results. However, other carbamates have been shown to be toxic to earthworms.

-

Bees: this compound is known to be hazardous to bees.[1] However, specific LD₅₀ values for contact and oral toxicity in honeybees (Apis mellifera) were not available in the provided search results.

Experimental Protocol for Acute Contact and Oral Toxicity in Honeybees (based on OECD Guidelines 214 and 213)

These protocols are used to determine the acute toxicity of a chemical to honeybees.

-

Acute Contact Toxicity (OECD 214):

-

A range of doses of this compound is applied topically to the dorsal thorax of individual worker bees.

-

Bees are observed for mortality at 24 and 48 hours.

-

The contact LD₅₀ (the dose that is lethal to 50% of the bees) is calculated.

-

-

Acute Oral Toxicity (OECD 213):

-

Bees are fed a sucrose (B13894) solution containing a range of concentrations of this compound.

-

Mortality is recorded at 24 and 48 hours.

-

The oral LD₅₀ is calculated.

-

Conclusion

This compound is a moderately persistent organophosphate insecticide with a clear mechanism of toxicity through the inhibition of acetylcholinesterase. Its degradation in the environment is influenced by factors such as pH and microbial activity. While it shows a moderate potential for bioaccumulation, it is classified as very toxic to aquatic life. Further research to fill data gaps, particularly regarding specific toxicity values for a broader range of non-target organisms and a more detailed elucidation of its degradation pathways, would allow for a more comprehensive environmental risk assessment. The experimental protocols outlined in this guide, based on international standards, provide a framework for generating such data.

References

Mecarbam Metabolism in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of mecarbam metabolism in mammalian systems. This compound, an organophosphate insecticide, undergoes extensive biotransformation following exposure. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, with a focus on the metabolic pathways and enzymatic processes involved. While quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known qualitative and quantitative information, presents relevant experimental methodologies, and visualizes the key metabolic processes.

Introduction

This compound, S-(N-ethoxycarbonyl-N-methylcarbamoylmethyl) O,O-diethyl phosphorodithioate, is an organophosphate pesticide that exerts its insecticidal and acaricidal effects through the inhibition of acetylcholinesterase. Understanding its metabolic fate in mammals is crucial for assessing its toxicological risk and for the development of potential antidotes and safer alternatives. This guide consolidates the available scientific information on the metabolic pathways of this compound, the enzymes responsible for its biotransformation, and the analytical methods used for its study.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following oral administration in rats, this compound is absorbed from the gastrointestinal tract.

Distribution: After absorption, this compound is distributed to various tissues, with the highest concentrations found in the liver and kidneys[1]. Intravenous administration studies in rats show a rapid decline in blood residues within the first 40 minutes, with near-complete removal from the blood within 6 hours[1].

Metabolism: this compound is extensively metabolized in mammals, primarily in the liver. The main metabolic pathways include hydrolysis, oxidative desulfuration, and degradation of the carbamoyl (B1232498) moiety. O-deethylation has been identified as a minor pathway[1]. The primary enzymes involved are believed to be carboxylesterases and cytochrome P450 (CYP) enzymes, which are known to metabolize carbamates and organophosphates[2][3]. In rats, at least 10 nonconjugated metabolites and one conjugated metabolite have been detected in the urine[1]. Notably, unchanged this compound and its common plant metabolites, mecarboxon, diethoate, and diethoxon, are not found in the urine of rats, indicating complete metabolic transformation[1].

Excretion: The primary route of excretion for this compound metabolites is through the urine. In rats, approximately 80-92% of a single oral dose is eliminated in the urine within 48 hours[1]. A smaller portion is excreted in the feces (2-3%) and as carbon dioxide (0.2-5%)[1].

Quantitative Data

Table 1: Excretion of this compound Equivalents in Rats (48 hours post-oral administration)

| Excretion Route | Percentage of Administered Dose | Reference |

| Urine | 80 - 92% | [1] |

| Feces | 2 - 3% | [1] |

| CO2 | 0.2 - 5% | [1] |

Table 2: Hypothetical Enzyme Kinetic Parameters for this compound Metabolism

| Enzyme System | Metabolic Pathway | Km (µM) | Vmax (nmol/min/mg protein) |

| Rat Liver Microsomes | Overall Metabolism | Data not available | Data not available |

| Carboxylesterases | Hydrolysis | Data not available | Data not available |

| Cytochrome P450s | Oxidative Desulfuration | Data not available | Data not available |

This table is for illustrative purposes. Specific kinetic data for this compound were not found in the surveyed literature.

Table 3: Hypothetical Urinary Metabolite Profile of this compound in Rats

| Metabolite | Chemical Structure | Percentage of Total Urinary Metabolites |

| Phosphorothioate from Oxidative Desulfuration | Data not available | Major metabolite, specific percentage not available |

| Other Hydrolytic Products | Data not available | Data not available |

| Carbamoyl Moiety Degradation Products | Data not available | Data not available |

| O-deethylated Metabolites | Data not available | Minor metabolites, specific percentage not available |

| Conjugated Metabolites | Data not available | Data not available |

This table is for illustrative purposes. While the major metabolite has been qualitatively identified, quantitative data for the full metabolite profile is not available.

Metabolic Pathways and Visualizations

The metabolism of this compound proceeds through several key pathways, as illustrated in the following diagrams.

Experimental Protocols

Detailed experimental protocols specifically for this compound metabolism are scarce. The following are generalized methodologies adapted for the study of this compound, based on common practices for other carbamate (B1207046) and organophosphate pesticides.

In Vivo Metabolism Study in Rats (Adapted from general protocols)

-

Animal Model: Male Wistar rats (200-250 g) are housed individually in metabolic cages.

-

Dosing: A single oral dose of radiolabeled ([¹⁴C]) this compound, dissolved in a suitable vehicle like corn oil, is administered by gavage. A typical dose might be in the range of 10-20 mg/kg body weight.

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48 hours) post-dosing. Expired air is trapped to quantify [¹⁴C]O₂.

-

Sample Processing:

-

Urine: A portion of the urine is analyzed for total radioactivity by liquid scintillation counting. The remainder is stored at -20°C for metabolite profiling.

-

Feces: Fecal samples are homogenized, and a portion is combusted to determine total radioactivity. The remaining homogenate is extracted with a suitable solvent (e.g., methanol/water) for metabolite analysis.

-

Tissues: At the end of the study, animals are euthanized, and tissues (liver, kidneys, etc.) are collected, homogenized, and analyzed for radioactivity and metabolite distribution.

-

-

Metabolite Analysis: See section 5.3.

In Vitro Metabolism with Rat Liver Microsomes (Adapted from general protocols)

-

Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation of liver homogenates. The protein concentration of the microsomal suspension is determined using a standard method (e.g., Bradford assay).

-

Incubation Mixture: A typical incubation mixture in a final volume of 1 mL contains:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Rat liver microsomes (e.g., 0.5-1.0 mg protein/mL)

-

This compound (dissolved in a minimal amount of organic solvent like DMSO, final concentration typically 1-100 µM)

-

NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂)

-

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system after a pre-incubation period of the other components at 37°C. The mixture is incubated at 37°C with shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.

-

Sample Processing: The quenched reaction mixture is centrifuged to pellet the precipitated protein. The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

-

Metabolite Analysis: See section 5.3.

Analysis of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) (General Procedure)

-

Sample Preparation:

-

Urine: An aliquot of urine is subjected to enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to cleave any conjugated metabolites. The hydrolyzed sample is then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate).

-

In Vitro Samples: The reconstituted supernatant from the in vitro assay can often be directly analyzed or may require further cleanup by SPE.

-

-

Derivatization: Due to the polar nature of many metabolites, derivatization is often necessary to increase their volatility for GC analysis. A common approach is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis:

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase) is used.

-

Injection: A split/splitless injector is typically used.

-

Oven Program: A temperature gradient is employed to achieve separation of the different metabolites.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection. Full scan mode can be used for initial identification of unknown metabolites, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification of known metabolites.

-

-

Quantification: Quantification is typically performed using an internal standard and a calibration curve prepared with authentic standards of the metabolites, if available.

Conclusion

The metabolism of this compound in mammalian systems is a complex process involving multiple enzymatic pathways, leading to a variety of metabolites that are primarily excreted in the urine. While the major routes of biotransformation have been identified, there is a significant lack of publicly available quantitative data regarding the specific metabolites, their concentrations, and the kinetics of their formation. The experimental protocols provided in this guide, adapted from general methodologies for similar compounds, offer a framework for researchers to conduct further studies to fill these knowledge gaps. A more detailed quantitative understanding of this compound metabolism is essential for a comprehensive risk assessment and for the development of strategies to mitigate its potential toxicity.

References

In Vitro Acetylcholinesterase Inhibition by Mecarbam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Organophosphates and carbamates are two major classes of compounds known to inhibit AChE.

Mecarbam belongs to the organothiophosphate class of insecticides and also contains a carbamate (B1207046) moiety. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase. Understanding the kinetics and mechanism of this inhibition is vital for assessing its toxicological risk and for the development of potential antidotes.

Quantitative Data on Acetylcholinesterase Inhibition

A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50, Ki, Km, Vmax) for the in vitro inhibition of acetylcholinesterase by this compound. This information is crucial for a precise assessment of its inhibitory potency.

To provide a comparative context, the following table includes information on other organophosphate and carbamate inhibitors of acetylcholinesterase. It is important to note that these values can vary depending on the enzyme source, substrate concentration, and other experimental conditions.

| Inhibitor | Class | Enzyme Source | IC50 | Kinetic Parameters | Reference |

| This compound | Organothiophosphate / Carbamate | Not Available | Not Available | Not Available | |

| Chlorpyrifos | Organophosphate | Apis mellifera | Not explicitly stated, but inhibition is dose-dependent | Not Available | [1] |

| Dimethoate | Organophosphate | Apis mellifera | Not explicitly stated, but inhibition is dose-dependent | Not Available | [1] |

| Profenofos | Organophosphate | Apis mellifera | Not explicitly stated, but inhibition is dose-dependent | Not Available | [1] |

| Rivastigmine | Carbamate | Human | ~4.1 µM | Covalent binding | [2] |

| Galantamine | Alkaloid | Not Specified | Not Available | Competitive Inhibition | [3] |

Note: The absence of specific data for this compound highlights a gap in the publicly available research and underscores the need for further investigation to quantify its inhibitory effects on acetylcholinesterase.

Mechanism of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by organophosphates and carbamates involves the covalent modification of a serine residue within the enzyme's active site.

Organophosphate Inhibition

Organophosphates, after metabolic activation (in the case of thiophosphates like this compound where P=S is converted to P=O), act as irreversible or pseudo-irreversible inhibitors. The phosphorus atom of the organophosphate is electrophilic and is attacked by the hydroxyl group of the active site serine. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The process of "aging," which involves the cleavage of an alkyl group from the phosphorus, can render the inhibition truly irreversible as the phosphorylated enzyme becomes resistant to reactivation.[4]

Carbamate Inhibition

Carbamates, on the other hand, are generally considered reversible inhibitors, though they also form a covalent bond with the active site serine. The carbamoyl (B1232498) group is transferred to the serine residue, forming a carbamoylated enzyme. This carbamoylated enzyme is more stable than the acetylated intermediate formed during acetylcholine hydrolysis but can be slowly hydrolyzed to regenerate the active enzyme. The rate of decarbamoylation determines the duration of inhibition.[5][6]

Diagram of Acetylcholinesterase Inhibition by Organophosphates

Caption: Covalent inhibition of acetylcholinesterase by an organophosphate.

Experimental Protocols

The most widely used method for measuring acetylcholinesterase activity and its inhibition in vitro is the spectrophotometric method developed by Ellman et al. (1961).

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that relies on the following reactions:

-

Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.

-

Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that absorbs light at 412 nm.

The rate of TNB²⁻ formation is directly proportional to the acetylcholinesterase activity. The presence of an inhibitor like this compound will reduce the rate of this color change.

Materials and Reagents

-

Acetylcholinesterase (e.g., from electric eel, bovine erythrocytes, or recombinant human)

-

Acetylthiocholine iodide (ATChI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO, ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure for IC50 Determination

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATChI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of this compound in the appropriate solvent.

-

-

Assay Protocol (in a 96-well plate):

-

To each well, add:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

Varying concentrations of this compound solution (or solvent control)

-

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATChI solution to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Diagram of the Experimental Workflow for an In Vitro AChE Inhibition Assay

Caption: A typical workflow for determining the IC50 of an AChE inhibitor.

Conclusion

This compound is recognized as an acetylcholinesterase inhibitor, a characteristic shared with other organothiophosphate and carbamate pesticides. While a detailed quantitative analysis of its inhibitory potency is not currently available in the public domain, the established mechanisms of action for these classes of compounds provide a strong theoretical framework for understanding its toxicological effects. The standardized in vitro assays, such as the Ellman's method, offer a robust and reliable means to determine the specific kinetic parameters of this compound's interaction with acetylcholinesterase. Further research is warranted to generate this crucial data, which will enable a more precise risk assessment and facilitate the development of targeted therapeutic interventions in cases of exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe [eeer.org]

- 5. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation and Storage of Mecarbam Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential procedures for the preparation and storage of mecarbam analytical standards. Adherence to these guidelines is crucial for ensuring the accuracy and reliability of analytical data in research and development settings. This document outlines recommended solvents, detailed preparation protocols, storage conditions, and stability considerations for this compound.

This compound: Properties and Analytical Significance